molecular formula C13H22F3N3O7 B12413815 Epsilon-(gamma-glutamyl)-lysine (TFA)

Epsilon-(gamma-glutamyl)-lysine (TFA)

Cat. No.: B12413815
M. Wt: 389.32 g/mol
InChI Key: IFWOIXLZOCCWNI-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-(gamma-glutamyl)-lysine (TFA) is a compound formed by the enzymatic action of gamma-glutamyl transferase. This enzyme facilitates the transfer of gamma-glutamyl groups from glutamyl peptides to other peptides or water. The compound plays a significant role in various biological processes, including amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic action of gamma-glutamyl transferase. The enzyme catalyzes the transfer of the gamma-glutamyl group from a donor molecule to the lysine residue. The reaction conditions typically include an optimal pH of 8.0 and a temperature of 37°C .

Industrial Production Methods: Industrial production of gamma-glutamyl compounds, including Epsilon-(gamma-glutamyl)-lysine (TFA), often employs microbial fermentation. This method is cost-effective and environmentally friendly, utilizing renewable biomass as the raw material .

Chemical Reactions Analysis

Types of Reactions: Epsilon-(gamma-glutamyl)-lysine (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted gamma-glutamyl compounds .

Comparison with Similar Compounds

Uniqueness: Epsilon-(gamma-glutamyl)-lysine (TFA) is unique due to its specific enzymatic formation and its involvement in a wide range of biological processes. Its ability to participate in various chemical reactions and its applications in multiple fields make it a compound of significant interest .

Properties

Molecular Formula

C13H22F3N3O7

Molecular Weight

389.32 g/mol

IUPAC Name

(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1

InChI Key

IFWOIXLZOCCWNI-WSZWBAFRSA-N

Isomeric SMILES

C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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